![molecular formula C6H12N2O B1491026 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2097993-94-5](/img/structure/B1491026.png)

3-Amino-3-azabicyclo[3.1.1]heptan-6-ol

Übersicht

Beschreibung

Molecular Structure Analysis

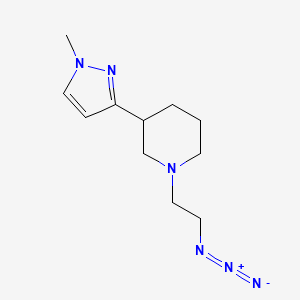

The molecular structure of 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol is characterized by a bicyclic framework with a nitrogen atom incorporated into the ring structure . This structure is similar to other 3-azabicyclo[3.1.1]heptanes, which have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, reactions of similar 3-azabicyclo[3.1.1]heptanes have been studied. For instance, the bridged-Ritter reaction, which involves the reaction of a carbenium ion with a nitrile group, has been used to synthesize multi-cyclic imines .Wirkmechanismus

Target of Action

The specific targets of 3-Amino-3-azabicyclo[31A related compound was incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.

Mode of Action

The exact mode of action of 3-Amino-3-azabicyclo[31If it behaves similarly to the related compound used in rupatidine, it may act as an antagonist at histamine receptors, preventing the action of histamine and reducing allergic symptoms .

Biochemical Pathways

The specific biochemical pathways affected by 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may affect pathways involving histamine signaling .

Pharmacokinetics

The ADME properties of 3-Amino-3-azabicyclo[31The related compound used in rupatidine was reported to have improved physicochemical properties , which could potentially impact its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may reduce the physiological effects of histamine, potentially alleviating allergic symptoms .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-ABA in laboratory experiments include its high yields, mild reaction conditions, and its ability to catalyze enantioselective reactions. The main limitation of 3-ABA is its lack of availability in large quantities, which can limit its use in large-scale experiments.

Zukünftige Richtungen

The future directions of 3-ABA research include further investigation of its use in the synthesis of peptide and peptidomimetic compounds, as well as its use in the development of new drugs. In addition, further research into the biochemical and physiological effects of 3-ABA is needed. Finally, further research into the mechanism of action of 3-ABA is needed in order to better understand its potential applications.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

“3-Amino-3-azabicyclo[3.1.1]heptan-6-ol” und seine Derivate sind vielversprechende Bausteine in der medizinischen Chemie . Sie können bei der Synthese verschiedener Medikamente verwendet werden und tragen zur Entwicklung neuer Behandlungen für Krankheiten bei .

Landwirtschaftliche Chemikalien

Diese Verbindung findet auch Anwendung bei der Synthese von landwirtschaftlichen Chemikalien. Sie kann zur Herstellung neuer Pestizide, Herbizide und anderer Chemikalien verwendet werden, die den Ernteertrag verbessern und Pflanzen vor Schädlingen schützen.

Spezialchemikalien

Neben ihren Anwendungen in der Medizin und Landwirtschaft wird “this compound” auch bei der Synthese anderer Spezialchemikalien eingesetzt. Diese Chemikalien haben eine breite Palette von Anwendungen in verschiedenen Industrien.

Biochemische Forschung

Die Forschung hat gezeigt, dass “this compound” eine Reihe von biochemischen und physiologischen Wirkungen hat. Dies macht es zu einem wertvollen Werkzeug in der biochemischen Forschung und hilft Wissenschaftlern, biologische Prozesse zu verstehen und neue biochemische Techniken zu entwickeln.

Nachahmung von metasubstituierten Benzolen

Bicyclo[3.1.1]heptane, darunter “this compound”, haben sich als Nachahmer des Fragments metasubstituierter Benzole in biologisch aktiven Verbindungen erwiesen . Diese Eigenschaft kann bei der Entwicklung neuer Medikamente und anderer bioaktiver Moleküle genutzt werden .

Synthese von Aza-Analogen

“this compound” kann bei der Synthese von Aza-Analogen von Bicyclo[3.1.1]heptanen verwendet werden . Diese Aza-Analogen haben ähnliche physikalisch-chemische Eigenschaften wie ihre Stammverbindungen, jedoch mit der zusätzlichen Funktionalität eines Stickstoffatoms .

Biochemische Analyse

Biochemical Properties

3-Amino-3-azabicyclo[3.1.1]heptan-6-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds, which suggests its potential impact on cell signaling pathways and gene expression . The compound’s influence on cellular metabolism and function can be attributed to its structural similarity to other biologically active molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its incorporation into drug structures, such as Rupatidine, highlights its ability to enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions . Additionally, changes in gene expression may occur as a result of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s physicochemical properties, such as solubility and lipophilicity, also play a role in its transport and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-amino-3-azabicyclo[3.1.1]heptan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-8-2-4-1-5(3-8)6(4)9/h4-6,9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIOWGRTLIRQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

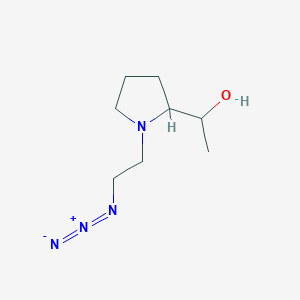

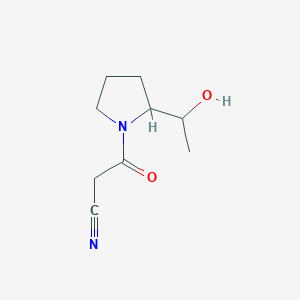

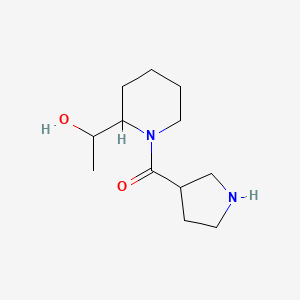

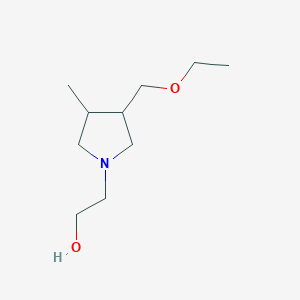

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)

![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)